molecular formula C12H15N3O9 B1580814 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo- CAS No. 2904-41-8

1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo-

Cat. No. B1580814
CAS RN: 2904-41-8
M. Wt: 345.26 g/mol
InChI Key: HENCHDCLZDQGIQ-UHFFFAOYSA-N
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Description

The compound “1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo-” is an organic substance . It is also known as “(2,4,6-trioxo-1,3,5-triazine-1,3,5 (2H,4H,6H)-triyl)tri-2,1-ethanediyl triacrylate” with the molecular formula C18H21N3O9 .


Synthesis Analysis

1,3,5-Triazine derivatives can be prepared from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The synthesis process can be carried out using conventional methods or microwave irradiation, which gives the desired products in less time and with higher purity . Esterification of the 4-aminobenzoic acid moiety can afford methyl ester analogues .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H21N3O9 . More detailed structural information may be available in specialized chemical databases or literature.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.18 . It has a density of 1.4±0.1 g/cm3, a boiling point of 610.1±50.0 °C at 760 mmHg, and a flash point of 322.8±30.1 °C . It has 9 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization in Chemistry

1,3,5-Triazine derivatives are synthesized and characterized for various applications in chemistry. For instance, Uysal and Koç (2010) synthesized dendrimeric melamine-cored complexes with triazine derivatives and studied their magnetic behaviors (Uysal & Koç, 2010). Additionally, Azev, Dülcks, and Gabel (2003) worked on cyanuric and thiocyanuric esters as carriers of boron-containing fragments, highlighting their significance in mass spectrometry applications (Azev, Dülcks, & Gabel, 2003).

Biologically Active Compounds

Triazine derivatives have been recognized for their potential as biologically active compounds. Giacomelli and Porcheddu (2008) noted that 1,3,5-triazine-containing compounds are known for their powerful chelating properties and have found applications in medicinal chemistry, catalysis, and polymer chemistry (Giacomelli & Porcheddu, 2008).

Application in Synthesis

Chau, Malanda, and Milcent (1998) demonstrated the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones from ethoxycarbonylhydrazones and isocyanates, indicating the versatility of triazine derivatives in chemical synthesis (Chau, Malanda, & Milcent, 1998).

Molecular Systems and Complexes

Alpatova et al. (2022) focused on the synthesis and characterization of multicomponent molecular systems based on porphyrins, 1,3,5-triazine, and carboranes, emphasizing the structural complexity and potential applications in various fields (Alpatova et al., 2022).

Environmental Applications

Naja et al. (2008) investigated the degradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) using zerovalent iron nanoparticles, showcasing an environmental application of triazine derivatives (Naja et al., 2008).

properties

IUPAC Name

3-[3,5-bis(2-carboxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O9/c16-7(17)1-4-13-10(22)14(5-2-8(18)19)12(24)15(11(13)23)6-3-9(20)21/h1-6H2,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENCHDCLZDQGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C(=O)N(C(=O)N(C1=O)CCC(=O)O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074343
Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo-
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Molecular Weight

345.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo-

CAS RN

2904-41-8
Record name 2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropanoic acid
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Record name 3,3',3''-(Trioxo-1,3,5-triazinetriyl)tri(propionic acid)
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Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo-
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Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo-
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Record name 3,3',3''-(trioxo-1,3,5-triazinetriyl)tri(propionic acid)
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Record name 3,3',3''-(Trioxo-1,3,5-triazinetriyl)tri(propionic acid)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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